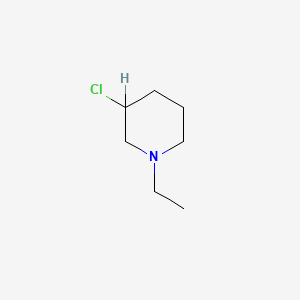

3-Chloro-1-ethylpiperidine

Description

Structural Significance within the Piperidine (B6355638) Class of Heterocycles

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry and is often described as a "privileged scaffold". researchgate.net This designation stems from its frequent appearance in the structure of numerous pharmaceuticals and biologically active alkaloids. mdpi.comijnrd.org Piperidine-containing compounds form the core of more than twenty classes of pharmaceuticals, including antipsychotics, antihistamines, and analgesics. mdpi.comijnrd.org

The structural significance of the piperidine moiety is rooted in its specific stereochemical and physicochemical properties. It typically adopts a stable chair conformation, similar to cyclohexane, which provides a three-dimensional framework that can be strategically modified to optimize binding interactions with biological targets. atamanchemicals.com The nitrogen atom within the ring is sp³ hybridized and possesses a lone pair of electrons, conferring basicity to the molecule. atamanchemicals.com This basic nitrogen is often a key feature for forming salt derivatives, which can improve the solubility and bioavailability of drug candidates. The piperidine scaffold's ability to enhance lipophilicity, potency, selectivity, and bioavailability makes it a highly valuable component in drug design. researchgate.netatamanchemicals.com

Overview of Research Trajectories for Halogenated Piperidine Derivatives

The introduction of halogen atoms onto the piperidine framework, as seen in 3-Chloro-1-ethylpiperidine, is a deliberate and strategic choice in modern synthetic chemistry. Research into halogenated piperidine derivatives has grown significantly, driven by the recognition that the placement of a halogen can profoundly influence a molecule's properties and reactivity. benchchem.com

One major research trajectory focuses on using halogenated piperidines as key synthetic intermediates. The chlorine atom in a compound like this compound serves as a reactive handle. It can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups and the construction of more complex molecular architectures. smolecule.com This makes it a valuable building block for creating libraries of compounds for drug discovery programs. lookchem.com

A second, parallel research trajectory explores the role of halogens in modulating the pharmacological properties of the final molecule. The introduction of a halogen can alter a compound's electronic distribution, conformation, and metabolic stability. benchchem.com In medicinal chemistry, halogens have been shown to play a crucial role in improving the potency and selectivity of drug candidates. For instance, research has demonstrated that incorporating halogens like fluorine or bromine into certain molecular scaffolds can enhance their inhibitory activity against enzymes such as monoamine oxidase (MAO). acs.org This strategic use of halogenation is a key tool for optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. benchchem.comacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1-ethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(8)6-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEJOGHZSITRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944276 | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-11-5 | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of 3 Chloro 1 Ethylpiperidine Reactivity

Nucleophilic Substitution Dynamics at the Chlorine Center of 3-Chloro-1-ethylpiperidine

The substitution of the chlorine atom in this compound does not typically proceed through a direct bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) pathway. Instead, its reactivity is dominated by the intramolecular participation of the piperidine (B6355638) ring's nitrogen atom.

The mechanism of nucleophilic substitution for this compound is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this process, the lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile. wikipedia.orgscribd.com It attacks the electrophilic carbon atom at the C-3 position, leading to the intramolecular displacement of the chloride ion. d-nb.info This participation results in a significant rate enhancement compared to analogous reactions lacking a participating neighboring group, such as a simple secondary alkyl chloride. wikipedia.org The NGP changes the reaction mechanism, proceeding through a cyclic intermediate rather than a direct substitution, which also affects the stereochemical outcome of the reaction. wikipedia.orgscribd.com

The intramolecular cyclization resulting from NGP leads to the formation of a highly strained and electrophilic bicyclic intermediate known as an aziridinium (B1262131) ion. d-nb.inforesearchgate.net In the case of this compound, this intermediate is the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation. This transient species is a key intermediate in the alkylation reactions of 3-chloropiperidines. nih.gov

Due to their high reactivity, these aziridinium ions are typically not isolated from the reaction mixture. However, their existence has been confirmed through kinetic studies and by trapping them. d-nb.inforesearchgate.net Researchers have successfully isolated these intermediates as stable salts, such as perchlorates or tetrafluoroborates, by inducing halide abstraction from the parent 3-chloropiperidine (B1606579) using silver salts with weakly coordinating anions in anhydrous solvents. d-nb.inforesearchgate.net The structure of these bicyclic aziridinium ions has been unequivocally confirmed by methods such as single-crystal X-ray diffraction. d-nb.inforesearchgate.net

Once formed, the aziridinium ion is a potent electrophile, readily attacked by a wide range of external nucleophiles. d-nb.inforesearchgate.net This high reactivity is driven by the release of ring strain from the three-membered aziridine (B145994) ring upon nucleophilic attack. acs.orgjove.com

Kinetic Studies of 3-Chloropiperidine Alkylation Mechanisms

Kinetic analyses, particularly using Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the alkylation mechanism of 3-chloropiperidines. d-nb.inforesearchgate.netresearchgate.net These studies monitor the reaction progress over time, allowing for the determination of reaction rates and the observation of intermediate species. The data from these kinetic experiments support a mechanism where the rate-determining step is the formation of the bicyclic aziridinium ion. researchgate.netresearchgate.net

Subsequent attack by a nucleophile on the aziridinium ion is typically a rapid process. researchgate.net Kinetic studies have also revealed significant differences in reactivity based on substitution patterns on the piperidine ring. For instance, compounds with gem-dimethyl substituents at the C-5 position exhibit notably different reaction rates compared to their unsubstituted counterparts, a phenomenon attributed to stereoelectronic effects. d-nb.inforesearchgate.net

| Compound Feature | Observed Kinetic Effect | Underlying Cause | Reference |

|---|---|---|---|

| Unsubstituted C-5 Position | Baseline reaction rate | Standard formation of aziridinium ion | d-nb.inforesearchgate.net |

| Gem-dimethyl substitution at C-5 | Accelerated rate of aziridinium ion formation | Thorpe-Ingold effect, angle compression | d-nb.infod-nb.info |

| Spirocyclic substitution at C-5 (e.g., cyclopropyl) | Decreased rate of aziridinium ion formation | Thorpe-Ingold effect, angle expansion | researchgate.netd-nb.info |

Regioselective and Stereoselective Ring-Opening Reactions of Aziridinium Intermediates

The ring-opening of the bicyclic aziridinium intermediate by a nucleophile can theoretically occur at two different carbon atoms of the strained three-membered ring. This leads to questions of regioselectivity. The attack can happen at the bridgehead carbon or the other carbon of the former aziridine ring, leading to different structural isomers. d-nb.infougent.be

Research has shown that the regioselectivity of the ring-opening is highly dependent on the nature of the nucleophile. jove.comugent.be

Attack at the bridgehead carbon results in the formation of a 3-substituted piperidine derivative.

Attack at the other carbon (C-6 equivalent) leads to a ring-contracted product, a 2-substituted pyrrolidine (B122466) derivative. d-nb.info

Studies on related 3-chloropiperidines have demonstrated that in many cases, a mixture of piperidine and pyrrolidine adducts is formed. The ratio of these products is influenced by factors such as substituents on the piperidine ring. For example, gem-methylated compounds often show a strong preference for yielding the piperidine adduct, whereas unsubstituted analogues may favor the formation of the pyrrolidine adduct. d-nb.info These ring-opening reactions are typically stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Influence of Substituent Effects and Reaction Conditions on Reaction Pathways

Substituents on the piperidine ring and the specific reaction conditions employed can profoundly influence the reaction pathways, affecting both the rate of aziridinium ion formation and the regioselectivity of its subsequent ring-opening.

A key substituent effect observed in the cyclization of 3-chloropiperidines is the Thorpe-Ingold effect, also known as the gem-disubstituent effect. d-nb.infowikipedia.org This effect describes the acceleration of intramolecular ring-closure reactions when geminal substituents are introduced onto the carbon chain connecting the two reacting centers. d-nb.infowikipedia.org

In the context of 3-chloropiperidines, placing geminal alkyl groups (e.g., two methyl groups) at the C-5 position significantly accelerates the rate of formation of the bicyclic aziridinium ion. d-nb.infod-nb.info According to the Thorpe-Ingold theory, the steric bulk of the gem-disubstituents increases the bond angle between them. To relieve this strain, the opposing internal angle of the carbon backbone (the C4-C5-C6 angle) is compressed. d-nb.info This compression brings the reacting nitrogen atom and the C-3 carbon closer together, facilitating the intramolecular nucleophilic attack and thus speeding up the cyclization. researchgate.netd-nb.info

Because the piperidine ring is a cyclic system, the orientation of the reacting centers is already somewhat fixed. This allows for the separation of the classical, angle-dependent Thorpe-Ingold effect from other conformational influences like the "reactive rotamer effect" that are prevalent in acyclic systems. researchgate.netd-nb.info Studies have demonstrated a linear correlation between the internal C-C-C bond angle at the C-5 position and the logarithm of the relative rate constant for aziridinium ion formation, providing strong evidence for this mechanistic interpretation. researchgate.netd-nb.info Conversely, introducing strained spirocyclic rings (like cyclopropyl (B3062369) or cyclobutyl) at the C-5 position leads to an expansion of the internal angle and a corresponding deceleration of the reaction. researchgate.netd-nb.info

| C-5 Substituent | Internal β Angle (from XRD/DFT) | Relative Rate Constant (krel) | Effect | Reference |

|---|---|---|---|---|

| -H, -H (unsubstituted) | ~112.5° | 1.0 | Baseline | d-nb.info |

| Spiro-cyclopropyl | ~114.5° | < 1.0 | Deceleration | d-nb.info |

| Spiro-cyclobutyl | ~113.5° | < 1.0 | Deceleration | d-nb.info |

| -CH3, -CH3 (gem-dimethyl) | ~109.5° | > 1.0 | Acceleration | d-nb.info |

| -Ph, -Ph (gem-diphenyl) | ~108.5° | >> 1.0 | Strong Acceleration | d-nb.info |

Solvent Polarity and Temperature Effects on Reactivity

The reactivity of chloro-substituted piperidines is significantly influenced by the surrounding solvent and the reaction temperature. Kinetic studies on related piperidine syntheses reveal a direct correlation between temperature and reaction rate, while the polarity of the solvent plays a crucial role in stabilizing the transition state and dictating the reaction pathway. ajgreenchem.com

Temperature Effects: Investigations into the kinetics of piperidine reactions have been conducted at various temperatures, typically ranging from 20°C to 40°C. ajgreenchem.com A consistent observation is that the rate of reaction increases as the temperature rises. ajgreenchem.com This relationship is in accordance with the Arrhenius equation, which posits that a higher temperature provides the reactant molecules with greater kinetic energy, increasing the frequency of effective collisions that lead to product formation. ajgreenchem.com For instance, reactions conducted at 20°C proceed significantly slower than those at 40°C. ajgreenchem.com

The activation energy (Ea), which is the minimum energy required to initiate the reaction, can be calculated from the temperature-dependent rate constants. ajgreenchem.com This parameter provides insight into the energy barrier of the reaction. A lower activation energy suggests a more facile reaction. ajgreenchem.com

Solvent Polarity Effects: The choice of solvent can dramatically impact the stability of the reactants and the activated complex in the transition state. ajgreenchem.com Studies comparing solvents of different polarities, such as methanol (B129727) and ethanol (B145695), have shown that solvent properties like the dielectric constant (ε) can alter the reaction rate. ajgreenchem.com

In one kinetic study on a related piperidine synthesis, the rate of reaction in methanol (ε = 32.70 at 25°C) was found to be lower than in ethanol (ε = 24.55 at 25°C). ajgreenchem.com This suggests that the transition state is less stabilized by more polar solvents compared to the initial reactants. When the transition state is less polar than the reactants, a less polar solvent can accelerate the reaction rate. ajgreenchem.com The activation energy was found to be significantly higher in the more polar solvent (methanol) compared to the less polar one (ethanol), indicating that the reactants in the less polar solvent require less energy to reach the transition state. ajgreenchem.com

| Solvent | Dielectric Constant (ε at 25°C) | Temperature (°C) | Relative Reaction Rate | Activation Energy (Ea) |

|---|---|---|---|---|

| Methanol | 32.70 | 25 | Lower | 104.2 kJ·mol⁻¹ |

| Ethanol | 24.55 | 25 | Higher | 46.9 kJ·mol⁻¹ |

| Methanol | 32.70 | 40 | Increases with Temp | 104.2 kJ·mol⁻¹ |

| Ethanol | 24.55 | 40 | Increases with Temp | 46.9 kJ·mol⁻¹ |

Reactivity with Various Nucleophiles (e.g., Hydroxide (B78521), Methoxide (B1231860), Ethoxide)

The reactivity of this compound, a secondary alkyl halide, with nucleophiles is characterized by a competition between substitution (S(_N)2) and elimination (E2) pathways. The outcome of the reaction is largely dependent on the nature of the nucleophile, which can also function as a base. Strong nucleophiles and bases, such as hydroxide, methoxide, and ethoxide, can lead to a mixture of products.

A key mechanistic feature for 3-chloropiperidines is their ability to form a bicyclic aziridinium ion intermediate via an intramolecular S(_N)2 reaction. researchgate.net This highly strained intermediate is then susceptible to attack by an external nucleophile, leading to ring-opened products. researchgate.net

Reactivity with Hydroxide (OH⁻): The hydroxide ion is a strong nucleophile and a strong base. When reacting with a chloroalkane, it can either substitute the chloride ion in an S(_N)2 reaction or abstract a proton from a carbon adjacent to the carbon bearing the chlorine (a β-hydrogen) in an E2 elimination. chegg.com

S(_N)2 Pathway: The hydroxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming 3-Hydroxy-1-ethylpiperidine.

E2 Pathway: The hydroxide ion abstracts a proton from either C2 or C4 of the piperidine ring, leading to the formation of a double bond and the elimination of HCl. This results in the formation of 1-ethyl-1,2,3,4-tetrahydropyridine or 1-ethyl-1,2,3,6-tetrahydropyridine.

Reactivity with Methoxide (CH₃O⁻): Sodium methoxide is a strong base and a good nucleophile, which can also lead to both substitution and elimination products when reacted with alkyl halides. askfilo.com In the context of 3-chloropiperidines, methanolysis of the intermediate aziridinium ion can occur, yielding methoxy-substituted products. researchgate.net

S(_N)2 Pathway: The methoxide ion acts as a nucleophile, attacking the carbon-chlorine bond to yield 3-Methoxy-1-ethylpiperidine. askfilo.com

E2 Pathway: As a strong base, methoxide can induce an E2 elimination reaction, resulting in the formation of unsaturated piperidine derivatives. askfilo.comyoutube.com

Reactivity with Ethoxide (C₂H₅O⁻): Similar to methoxide, sodium ethoxide in ethanol is a strong base that favors the E2 elimination pathway, particularly with secondary and tertiary alkyl halides. askfilo.com However, the S(_N)2 reaction remains a competing pathway. chegg.com

S(_N)2 Pathway: The ethoxide ion substitutes the chloride, forming 3-Ethoxy-1-ethylpiperidine. chegg.com

E2 Pathway: The ethoxide ion abstracts a β-hydrogen, leading to the predominant formation of elimination products such as 1-ethyl-1,2,3,4-tetrahydropyridine and 1-ethyl-1,2,3,6-tetrahydropyridine. askfilo.com

Stereochemical Control and Analysis in the Chemistry of 3 Chloro 1 Ethylpiperidine

Diastereoselective and Enantioselective Synthesis of 3-Chloropiperidines

Achieving stereocontrol in the synthesis of 3-chloropiperidines is essential for producing specific, enantiomerically pure compounds. Various strategies have been developed that allow for high levels of diastereoselectivity and enantioselectivity.

One effective pathway begins with enantiopure starting materials, such as D- or L-proline, to yield the corresponding enantiopure 3-chloropiperidine (B1606579). unipd.itresearchgate.net Another common approach involves the cyclization of a linear amine precursor. This can be achieved through methods like an in-situ chlorination/cyclization of an appropriate amine with a reagent such as copper(II) chloride. nih.gov

Modern catalytic methods offer powerful alternatives for constructing the chiral piperidine (B6355638) core. A notable three-step process involves the partial reduction of pyridine (B92270), followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step. nih.govsnnu.edu.cn This strategy, particularly the asymmetric reductive Heck reaction, provides access to a variety of enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. nih.govsnnu.edu.cn Furthermore, catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 3-bromopiperidines, which can be subsequently transformed into other 3-substituted piperidines. rsc.org

The table below summarizes key strategies for the stereoselective synthesis of substituted piperidines.

| Synthetic Strategy | Key Features | Stereochemical Outcome | Relevant Precursors/Catalysts |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials. unipd.itresearchgate.net | Enantiopure product corresponding to the starting material's chirality. unipd.itresearchgate.net | D- or L-proline. unipd.itresearchgate.net |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate. nih.govsnnu.edu.cn | High yield and excellent enantioselectivity. nih.govsnnu.edu.cn | Pyridine, Arylboronic acids, Chiral Rhodium catalyst. nih.govsnnu.edu.cn |

| Bromoaminocyclization | Catalytic enantioselective bromocyclization of olefinic amides. rsc.org | Produces enantioenriched 2-substituted 3-bromopiperidines. rsc.org | Olefinic amides, Amino-thiocarbamate catalysts. rsc.org |

| Nitro-Mannich Reaction Cascade | Ring construction via a nitro-Mannich reaction followed by ring-closure condensation. nih.gov | Relative stereocontrol between C-2 and C-3 is achieved through kinetic or thermodynamic protonation. nih.gov | Nitroketones, Phenylmethanimine. nih.gov |

Conformational Analysis of the Piperidine Ring in Halogenated Derivatives

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of substituents, particularly electronegative halogens, significantly influences the conformational equilibrium. The orientation of the substituent (axial vs. equatorial) is governed by a combination of steric and electronic effects.

For halogenated piperidines, the conformational preference can be influenced by electrostatic interactions between the substituent and the nitrogen atom. nih.gov In 4-substituted piperidines with polar groups like fluorine, bromine, or hydroxyl, protonation of the nitrogen atom leads to a notable stabilization of the axial conformer, sometimes even reversing the conformational preference from equatorial to axial. nih.gov This stabilization is attributed to electrostatic interactions between the substituents and the protonated nitrogen. nih.gov

In 3-fluoropiperidine (B1141850) derivatives, the axial preference of the fluorine atom is often stabilized by charge-dipole interactions and hyperconjugation, where electrons are donated from anti-periplanar C-H bonds into the C-F antibonding orbitals (σ*). researchgate.net While steric repulsion can play a role, electronic factors are often dominant. researchgate.net Similar principles apply to 3-chloro derivatives, where the chlorine atom can exist in either an axial or equatorial position. The conformational equilibrium of 3-Chloro-1-ethylpiperidine will be a balance between the steric bulk of the ethyl group on the nitrogen and the chlorine at C-3, alongside these electronic factors.

The table below outlines the primary factors that influence the conformation of halogenated piperidine rings.

| Influencing Factor | Description | Effect on Conformation |

| Steric Hindrance | Repulsive interactions between substituents (A1,3 strain). | Generally favors the equatorial position for bulky substituents to minimize steric clash. ias.ac.in |

| Charge-Dipole Interactions | Electrostatic attraction or repulsion between the halogen's partial charge and the nitrogen atom (especially when protonated). nih.govresearchgate.net | Can stabilize the axial conformer, particularly in piperidinium (B107235) salts. nih.gov |

| Hyperconjugation | Delocalization of electrons from adjacent C-H σ-bonds into the C-X (halogen) σ* antibonding orbital. researchgate.net | Stabilizes the gauche conformation, often favoring an axial position for the halogen. researchgate.net |

| Solvation Effects | The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing one conformer over another. researchgate.net | Plays a major role in the overall conformational preference. researchgate.net |

Chiral Induction and Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates. sigmaaldrich.com For the synthesis of chiral this compound, several catalytic strategies can be employed to induce chirality and achieve high enantiomeric excess (ee).

Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), are highly effective catalysts for a range of asymmetric transformations by activating carbonyl compounds. sigmaaldrich.com While not directly applied to chlorination, their utility in related cycloadditions highlights the potential for Lewis acid catalysis in controlling stereochemistry during ring formation.

A more direct approach involves the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. nih.gov This organocatalytic method can produce chiral vicinal chloroamines with high enantioselectivity. nih.gov These chloroamines are versatile intermediates that can be cyclized to form chiral nitrogen-containing heterocycles, representing a viable pathway to enantioenriched 3-chloropiperidines. nih.gov

Rhodium-catalyzed asymmetric reactions, such as the carbometalation of dihydropyridines, provide another powerful route. nih.govsnnu.edu.cn By using a chiral ligand in conjunction with the rhodium catalyst, the addition to the dihydropyridine ring can be directed to produce a specific enantiomer of the 3-substituted product with high selectivity. nih.govsnnu.edu.cn The choice of catalyst and reaction conditions is crucial for maximizing yield and enantioselectivity. nih.gov

The following table compares different asymmetric catalysis approaches applicable to the synthesis of chiral piperidines.

| Catalytic System | Mechanism | Key Advantages | Example Catalyst/Reagent |

| Chiral Brønsted Acid Catalysis | Asymmetric protonation of a prochiral chloroenamine intermediate. nih.gov | Organocatalytic, avoids transition metals; provides access to versatile chloroamine intermediates. nih.gov | Chiral phosphoric acids. nih.gov |

| Rhodium-Catalyzed Asymmetric Carbometalation | Enantioselective addition of an arylboronic acid to a dihydropyridine, mediated by a chiral Rh-complex. nih.govsnnu.edu.cn | High yields and excellent enantioselectivity; broad functional group tolerance. nih.govsnnu.edu.cn | [Rh(cod)(OH)]2 with a chiral phosphine (B1218219) ligand. snnu.edu.cn |

| Chiral Lewis Acid Catalysis | Activation of a substrate by a chiral Lewis acid to create a chiral environment for a subsequent reaction. sigmaaldrich.com | Powerful and efficient for various asymmetric transformations like cycloadditions. sigmaaldrich.com | Chiral Oxazaborolidinium Ions (COBIs). sigmaaldrich.com |

Computational Chemistry and Advanced Spectroscopic Characterization of 3 Chloro 1 Ethylpiperidine Systems

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. austinpublishinggroup.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) provide fundamental insights into molecular properties that are often complementary to experimental data.

Theoretical investigations using DFT and HF methods are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. ntnu.no These computational approaches solve approximations of the Schrödinger equation to calculate the molecule's electronic energy for a given nuclear configuration. austinpublishinggroup.com By systematically optimizing the geometry to find the minimum energy, researchers can predict key structural parameters.

For a molecule like 3-chloro-1-ethylpiperidine, these calculations would elucidate the preferred conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl and chloro substituents (axial vs. equatorial). The results would yield precise data on bond lengths, bond angles, and dihedral angles. While HF is a foundational ab initio method, DFT, particularly with hybrid functionals like B3LYP, often provides a better balance of accuracy and computational cost for many molecular systems. austinpublishinggroup.com

Table 1: Representative Theoretical Parameters Calculated for Molecular Geometries (Note: The following table is illustrative of the data obtained from DFT/HF calculations and is not based on specific experimental results for this compound.)

| Parameter | Description | Typical Output |

| Bond Length | The distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-Cl, C-H). | Angstroms (Å) |

| Bond Angle | The angle formed between three connected atoms (e.g., C-N-C, H-C-H). | Degrees (°) |

| Dihedral Angle | The angle between two planes defined by four atoms, describing the twist around a bond. | Degrees (°) |

| Total Energy | The calculated electronic energy of the optimized molecule in its ground state. | Hartrees or kJ/mol |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding and predicting the reactive behavior of a molecule. nih.gov An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different potential regions: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and another near the chlorine atom, highlighting these as potential sites for interaction with electrophiles or participation in hydrogen bonding. The analysis of charge distribution, often performed using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule, providing a quantitative measure of the molecular polarity and local electronic effects. nih.gov

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. After optimizing the molecular geometry, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies. mdpi.com These theoretical spectra are crucial for assigning the bands in experimentally recorded spectra. nih.govresearchgate.net

Furthermore, these calculations can be used to predict various thermodynamic properties based on the principles of statistical mechanics.

Table 2: Predicted Thermodynamic Properties from Computational Chemistry (Note: This table illustrates the types of thermodynamic data that can be derived from theoretical frequency calculations.)

| Thermodynamic Property | Description |

| Zero-point vibrational energy (ZPVE) | The energy of the molecule in its lowest vibrational state at 0 K. |

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system at constant temperature and pressure. |

Spectroscopic Elucidation of Reaction Intermediates (e.g., Aziridinium (B1262131) Ions)

3-Chloropiperidines, as part of the nitrogen mustard family, are known to react via highly electrophilic bicyclic aziridinium ions. researchgate.net Advanced spectroscopic techniques are essential for detecting, characterizing, and studying the kinetics of these transient intermediates.

NMR spectroscopy is a powerful tool for studying reaction kinetics in solution. For 3-chloropiperidines, NMR studies have been instrumental in observing the intramolecular cyclization to form the corresponding bicyclic aziridinium ion. researchgate.netd-nb.info By monitoring the ¹H NMR spectra over time, researchers can track the disappearance of signals corresponding to the starting 3-chloropiperidine (B1606579) and the appearance of new signals characteristic of the strained aziridinium intermediate. d-nb.info

Kinetic analyses involve plotting the natural logarithm of the concentration (or integral of a characteristic signal) of the starting material or intermediate against time. The slope of the resulting linear regression provides the first-order reaction rate constant (k). d-nb.info These studies have shown that the rate of aziridinium ion formation and its subsequent reactivity are influenced by factors such as substitution on the piperidine ring. researchgate.netd-nb.info For instance, the reaction of these intermediates with nucleophiles like methanol (B129727) or 2'-deoxyguanosine (B1662781) has been successfully monitored by NMR to determine reaction half-lives and compare the reactivity of different analogs. d-nb.info

While NMR provides evidence for the formation of an intermediate in solution, single-crystal X-ray diffraction (XRD) offers definitive, unambiguous proof of its molecular structure in the solid state. researchgate.net In the study of 3-chloropiperidine reactivity, researchers were able to isolate the proposed bicyclic aziridinium ion intermediate as a stable salt (e.g., with a perchlorate (B79767) anion). researchgate.net

Subsequent XRD analysis confirmed the proposed bicyclic structure. researchgate.netresearchgate.net The crystallographic data provide precise measurements of bond lengths and angles within the strained three-membered aziridine (B145994) ring fused to the six-membered piperidine ring. This structural confirmation is crucial as it validates the proposed reaction mechanism and provides a solid foundation for understanding the high electrophilicity and reactivity of this intermediate. researchgate.net

Molecular Modeling and Simulation Studies in Understanding Reaction Dynamics

Computational chemistry serves as a powerful tool to elucidate the complex reaction dynamics of this compound at an atomic level. Through molecular modeling and simulation, researchers can investigate reaction mechanisms, conformational changes, and the influence of solvent, providing insights that complement experimental studies. These computational approaches allow for the characterization of transient species, such as transition states and intermediates, which are often difficult to observe experimentally.

Conformational Analysis and Reactivity

The reactivity of this compound is intrinsically linked to the conformational preferences of its piperidine ring. The chair conformation is the most stable arrangement for the piperidine ring, and the substituents—the chlorine atom at the C3 position and the ethyl group at the N1 position—can adopt either axial or equatorial orientations. These conformational isomers can exhibit different reactivities.

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative energies of these conformers and the energy barriers for their interconversion. Such calculations can predict the most stable ground-state geometry and provide insights into how the conformation influences the accessibility of the reaction center. For instance, the orientation of the chlorine atom can affect its susceptibility to nucleophilic attack.

| Computational Method | Parameter Calculated | Significance for Reaction Dynamics |

| Density Functional Theory (DFT) | Relative energies of conformers | Predicts the most stable ground state geometry. |

| Energy barriers for interconversion | Determines the feasibility of conformational changes during a reaction. | |

| Ab initio methods | Electron distribution and orbital energies | Provides insights into the electronic effects of substituents on reactivity. |

Mechanism of Aziridinium Ion Formation

A primary reaction pathway for this compound involves the intramolecular cyclization to form a bicyclic aziridinium ion. This highly reactive intermediate is a key species in many subsequent reactions, including nucleophilic substitution. Molecular modeling is crucial for elucidating the mechanism of this transformation.

Computational studies can map the potential energy surface (PES) for the cyclization reaction. This involves identifying the transition state structure and calculating the activation energy. By analyzing the geometry of the transition state, researchers can understand the atomic motions involved in the ring-forming process. Methods such as QM/MM (Quantum Mechanics/Molecular Mechanics) can be utilized to include the effects of the solvent environment on the reaction pathway, providing a more realistic model of the reaction conditions. nih.gov

Explicit solvent molecular dynamics simulations can further illuminate the role of the solvent in stabilizing the charged aziridinium ion intermediate and the preceding transition state. nih.gov These simulations track the trajectories of all atoms in the system over time, offering a dynamic picture of the reaction process.

| Simulation Type | Key Insights Provided | Relevance to this compound |

| Potential Energy Surface (PES) Mapping | Identification of transition states and intermediates. | Elucidates the step-by-step mechanism of aziridinium ion formation. nih.gov |

| Calculation of activation energies. | Predicts the rate of the cyclization reaction. | |

| QM/MM Simulations | Inclusion of solvent effects on the reaction profile. | Provides a more accurate understanding of the reaction in solution. nih.govrsc.org |

| Molecular Dynamics (MD) | Dynamic behavior of the solute and solvent molecules. | Reveals the role of solvent in stabilizing key reaction species. nih.gov |

Nucleophilic Substitution Reactions

The aziridinium ion formed from this compound is a potent electrophile and readily undergoes nucleophilic attack. Computational studies can predict the regioselectivity and stereoselectivity of these nucleophilic substitution reactions. By calculating the energies of the transition states for attack at different positions of the aziridinium ring, the preferred reaction pathway can be determined.

Molecular dynamics simulations can also be employed to study the diffusion of nucleophiles towards the aziridinium ion and the dynamics of the bond-breaking and bond-forming processes. These simulations provide a detailed, time-resolved view of the reaction at the molecular level.

Applications of 3 Chloro 1 Ethylpiperidine in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Molecules

3-Chloro-1-ethylpiperidine serves as a valuable building block in organic synthesis, primarily due to the reactivity conferred by the chlorine atom at the 3-position. The nitrogen atom within the piperidine (B6355638) ring can act as an internal nucleophile, participating in an intramolecular reaction to displace the chloride. This neighboring group participation leads to the formation of a highly strained and electrophilic bicyclic aziridinium (B1262131) ion intermediate (specifically, 1-ethyl-1-azoniabicyclo[3.1.0]hexane). researchgate.net

This transient aziridinium ion is readily attacked by a wide range of external nucleophiles. The reaction can proceed through two main pathways: attack at the original C3 carbon, leading to a 3-substituted piperidine, or attack at one of the methylene (B1212753) carbons adjacent to the nitrogen, resulting in a ring-opened pyrrolidine (B122466) derivative. researchgate.netd-nb.info This dual reactivity allows for the incorporation of the piperidine or a rearranged pyrrolidine scaffold into larger, more complex molecules. researchgate.netd-nb.info

Kinetic and synthetic studies have established this two-step mechanism for nucleophilic displacement reactions involving this compound. researchgate.net This predictable reactivity makes it a useful precursor for constructing molecules that are simplified analogues of complex natural products, such as the antibiotic 593A, which also contains a 3-chloropiperidine (B1606579) ring. uni-giessen.denih.gov The ability to introduce diverse functionalities by selecting different nucleophiles underscores its utility as a versatile synthetic intermediate.

| Intermediate Species | Subsequent Reaction | Product Scaffolds |

| Bicyclic Aziridinium Ion | Nucleophilic Attack | Substituted Piperidines |

| Bicyclic Aziridinium Ion | Nucleophilic Attack & Rearrangement | Substituted Pyrrolidines |

Synthesis of Novel Heterocyclic Compounds Incorporating the 3-Chloropiperidine Moiety

The inherent reactivity of the 3-chloropiperidine moiety is a powerful tool for the synthesis of novel heterocyclic compounds. The formation of the bicyclic aziridinium ion is, in itself, the creation of a new, strained heterocyclic system. researchgate.netdntb.gov.ua The subsequent ring-opening of this intermediate provides a pathway to various heterocyclic structures. For instance, methanolysis of the aziridinium ion derived from 3-chloropiperidines yields a mixture of piperidine and pyrrolidine methyl ethers, demonstrating the utility of this scaffold in generating different heterocyclic cores from a single precursor. d-nb.info

Furthermore, the 3-chloropiperidine unit can be dimerized or linked to other moieties to create larger, more complex heterocyclic architectures. A significant strategy involves the synthesis of bis-3-chloropiperidines (B-CePs), where two 3-chloropiperidine rings are joined by various linkers. nih.govnih.gov These linkers can be flexible, rigid, or derived from structures like aromatic diamines. nih.govnih.gov This approach allows for the construction of novel, bifunctional molecules where the two reactive piperidine units can interact with biological targets. nih.gov The key synthetic step often involves the cyclization of unsaturated N-chloroamine precursors to form the two piperidine rings simultaneously. nih.gov

| Precursor | Key Transformation | Resulting Heterocyclic System |

| This compound | Intramolecular Cyclization | 1-Ethyl-1-azoniabicyclo[3.1.0]hexane |

| Unsaturated bis-N-chloroamines | Iodide-catalyzed Double Cyclization | Bis-3-chloropiperidines |

Derivatization Strategies for Scaffold Elaboration and Chemical Library Synthesis

Scaffold elaboration is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a particular molecular core. The 3-chloropiperidine framework is well-suited for such derivatization, enabling the synthesis of chemical libraries for biological screening. vapourtec.com A prominent example is the creation of libraries of bis-3-chloropiperidines, which have been investigated for their potential as antitumor and anthelmintic agents. uni-giessen.denih.gov

Flexible aliphatic diamines

Conformationally restricted linkers

Rigid aromatic linkers

Amino acid-based linkers, such as those derived from L-lysine nih.govresearchgate.net

By generating a diverse collection of these derivatives, it is possible to screen for compounds with optimized activity against various biological targets, such as parasitic flatworms (Schistosoma mansoni) or different cancer cell lines. uni-giessen.denih.gov This library-based approach accelerates the discovery of new lead compounds by systematically exploring the chemical space around the 3-chloropiperidine scaffold. vapourtec.com

Exploration in Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. msu.edulibretexts.org The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, making it a potential Lewis base capable of donating these electrons to a metal center to form a coordinate covalent bond. msu.edu

However, simple monodentate amine ligands often form less stable complexes compared to polydentate ligands (chelating agents), which can bind to a metal ion through multiple donor atoms. pressbooks.pub Research has shown that while piperidine-based structures are widely used in ligand design, the 3-chloropiperidine moiety alone may not be a sufficiently strong coordinating agent for certain metals. For example, attempts to coordinate 3-chloropiperidine derivatives directly to platinum were unsuccessful. researchgate.net

To overcome this, derivatization is necessary. By introducing additional coordinating groups onto the piperidine scaffold, stable metal complexes can be formed. A successful strategy involves incorporating a second coordination site, such as a pyridine (B92270) ring, into the 3-chloropiperidine structure. researchgate.net This creates a bidentate ligand capable of forming a more stable chelate ring with the metal ion. The broader field of piperidine-based ligands has seen the successful complexation of various metals, including Mg(II), Zn(II), Mn(II), and Group IV metals, by using piperidine derivatives functionalized with aminomethyl, carboxylate, or phenolate (B1203915) groups to create multidentate ligands. rsc.orgtsijournals.commdpi.comrsc.org These studies highlight the potential of the piperidine framework as a versatile platform for ligand design, provided that appropriate chelating groups are incorporated.

| Metal Ion | Ligand Type | Coordination Principle |

| Platinum (Pt) | Pyridine-functionalized 3-chloropiperidine | Bidentate chelation for enhanced stability researchgate.net |

| Mg(II), Zn(II), Group IV | 2-(Aminomethyl)piperidine derivatives | Multidentate coordination rsc.orgrsc.org |

| Mn(II) | Pentadentate aminomethylpiperidine-based ligands | Chelation for stable complex formation mdpi.com |

Q & A

Q. What are the common synthetic routes for 3-Chloro-1-ethylpiperidine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of piperidine derivatives. Key steps include:

- Alkylation : Reacting piperidine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Chlorination : Introducing chlorine at the 3-position via electrophilic substitution or using chlorinating agents (e.g., SOCl₂).

- Optimization : Vary solvents (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and catalyst loadings. Monitor progress with TLC or HPLC .

- Yield Improvement : Use inert atmospheres (N₂/Ar) to minimize side reactions. Purify via column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure (¹H/¹³C NMR) and assess proton environments .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or GC-MS) .

- HPLC/GC : Quantify purity using calibrated standards.

- Elemental Analysis : Validate empirical formula (C₇H₁₄ClN).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review : Compare assay conditions (e.g., cell lines, concentrations) across studies .

- Orthogonal Assays : Validate receptor binding using SPR (surface plasmon resonance) and fluorescence polarization .

- Control Experiments : Test metabolites or degradation products for off-target effects.

- Statistical Analysis : Apply ANOVA or regression models to assess variability .

Q. How can researchers design experiments to probe the environmental stability of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light, varying pH, or microbial cultures. Monitor decomposition via LC-MS .

- Environmental Simulation : Use OECD guidelines to assess hydrolysis/photolysis rates .

- Containment Protocols : Follow ECHA recommendations for spill management (e.g., absorbents like diatomite) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies (software: Gaussian, ORCA) .

- Molecular Dynamics : Simulate solvent effects and reaction pathways (e.g., using GROMACS) .

- Docking Studies : Predict interactions with biological targets (AutoDock Vina) .

Methodological Tables

Table 1 : Key Parameters for Synthesis Optimization of this compound

| Parameter | Options | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents improve alkylation | |

| Base | K₂CO₃, NaH, Et₃N | Strong bases enhance nucleophilicity | |

| Temperature | Reflux (80°C) vs. RT | Higher temps accelerate kinetics |

Table 2 : Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.